1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure It is characterized by the presence of bromomethyl, methylthio, and chloropropanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and bromine atoms.
Addition Reactions: The chloropropanone group can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(4-(Methylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, leading to different chemical properties and applications.
1-(4-(Bromomethyl)-2-(methylthio)phenyl)ethanone:
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-4-3-8(6-12)5-10(9)15-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
HPPHSRFYFBXUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)SC)Cl |
Origin of Product |
United States |
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